2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and an imidazo[1,2-a]pyridine core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom. This method introduces an aminoalkyl substituent into the molecule, enhancing its solubility and bioavailability .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid: Shares the morpholine and sulfonyl groups but differs in the core structure.
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol: Contains similar substituents but has a different core and additional functional groups.
Uniqueness
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C20H23N3O3S/c1-14-6-5-9-22-13-19(21-20(14)22)17-7-4-8-18(10-17)27(24,25)23-11-15(2)26-16(3)12-23/h4-10,13,15-16H,11-12H2,1-3H3 |
InChI Key |
CIRGAQHCUJTAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C |
Origin of Product |
United States |
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